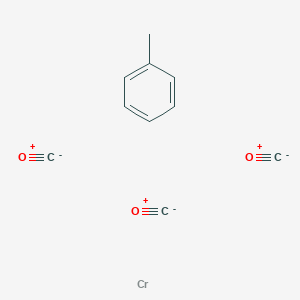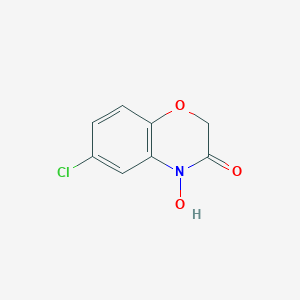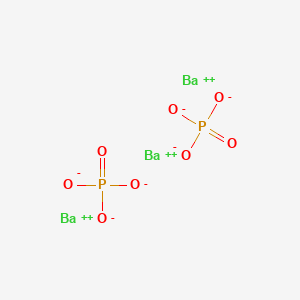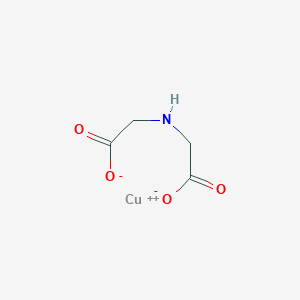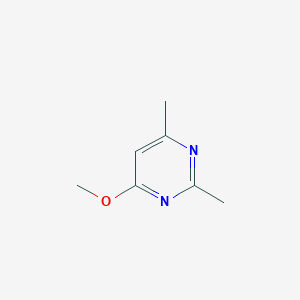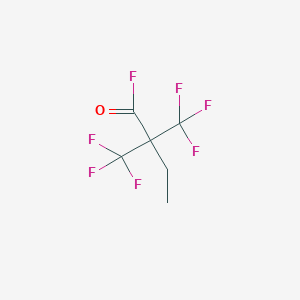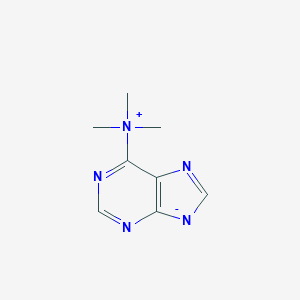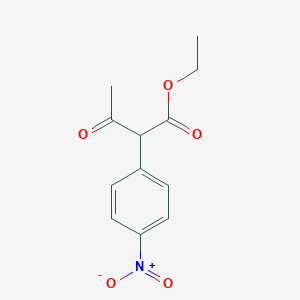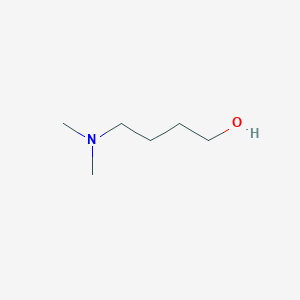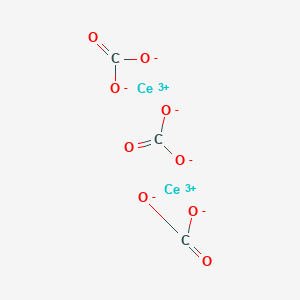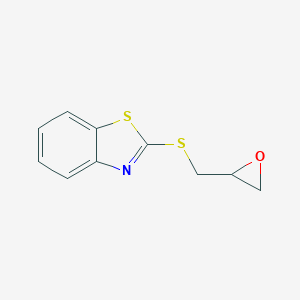
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole, also known as EPB or 2-(oxiran-2-ylmethylthio)benzothiazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been reported to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Applications De Recherche Scientifique
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit antimicrobial activity against a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), and human immunodeficiency virus (HIV). Moreover, 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been reported to exhibit anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in bacterial, viral, and cancer cell growth and survival. For example, 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been reported to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has also been shown to inhibit the activity of HIV reverse transcriptase, which is necessary for the replication of the virus.
Effets Biochimiques Et Physiologiques
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been reported to exhibit a wide range of biochemical and physiological effects, including the inhibition of bacterial and viral growth, the suppression of inflammation, and the induction of apoptosis in cancer cells. 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has also been shown to modulate the expression of various genes and proteins involved in cell signaling pathways, such as the NF-κB and MAPK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has several advantages for lab experiments, including its broad-spectrum antimicrobial and antiviral activity, as well as its anti-inflammatory and anticancer properties. However, 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole also has some limitations, such as its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has great potential for the development of new drugs for the treatment of various diseases. Future research should focus on the optimization of the synthesis method of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole, as well as the identification of its molecular targets and the elucidation of its mechanism of action. Moreover, the development of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole derivatives with improved pharmacokinetic properties and reduced toxicity should be explored.
Méthodes De Synthèse
The synthesis of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole can be achieved through several methods, including the reaction of 2-mercaptobenzothiazole with epichlorohydrin in the presence of a base, or the reaction of 2-chloro-1,3-benzothiazole with sodium thiomethoxide and epichlorohydrin. The yield of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole can be increased by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Propriétés
Numéro CAS |
13353-67-8 |
|---|---|
Nom du produit |
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole |
Formule moléculaire |
C10H9NOS2 |
Poids moléculaire |
223.3 g/mol |
Nom IUPAC |
2-(oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H9NOS2/c1-2-4-9-8(3-1)11-10(14-9)13-6-7-5-12-7/h1-4,7H,5-6H2 |
Clé InChI |
OXLSQBAQJGFJTJ-UHFFFAOYSA-N |
SMILES |
C1C(O1)CSC2=NC3=CC=CC=C3S2 |
SMILES canonique |
C1C(O1)CSC2=NC3=CC=CC=C3S2 |
Synonymes |
Benzothiazole, 2-[(oxiranylmethyl)thio]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



